molecular formula C15H11N3 B2419497 2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 866043-01-8

2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No.: B2419497
CAS No.: 866043-01-8
M. Wt: 233.274
InChI Key: WHEXFAGQPMMQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile are not detailed in the retrieved sources, related compounds have been studied. For example, copper(II) complexes of functionalized 2,2’:6’,2’'-terpyridines and 2,6-di(thiazol-2-yl)pyridine have been synthesized by a reaction between copper(II) chloride and the corresponding ligand .

Scientific Research Applications

Electropolymerization and Conducting Polymers

2,6-Di(1H-pyrrol-1-yl)benzenecarbonitrile and its derivatives have been extensively studied for their application in the synthesis of conducting polymers. One study focused on the electropolymerization of bis(pyrrol-2-yl) arylenes, including similar structures, to create polymers with low oxidation potentials and high stability in their conducting form (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). These polymers are of interest due to their potential applications in electronics and materials science.

Synthesis and Properties of Derivatives

Further research has been done on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives and the impact of different substituents on their properties. These studies have shown that the electron-donating or withdrawing nature of the substituents can significantly influence the electrical conductivity and thermal stability of the polymers (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).

Electrochemical Applications

4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, a similar compound, has been investigated for its potential in electrochemical applications. The study highlighted the structure and hydrogen bonding patterns of the compound, which could be relevant in designing materials for electrochemical devices (Chen, Meng, Dong, Wang, & Jin‐Sheng Gao, 2012).

Electrochromic Devices

There has been significant interest in using derivatives of this compound for the development of electrochromic devices. Research into soluble conducting polymers and their copolymers with ethylenedioxythiophene (EDOT) has shown potential for multichromic properties, useful in electrochromic devices (Yildiz, Camurlu, Tanyeli, Akhmedov, & Toppare, 2008).

Photophysical Properties

Studies on the photophysical properties of derivatives, such as regular and red-shifted fluorescence and their quenching by internal modes, offer insights into the potential use of these compounds in photonic and optoelectronic applications (Bohnwagner, Burghardt, & Dreuw, 2017).

Properties

IUPAC Name

2,6-di(pyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEXFAGQPMMQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.